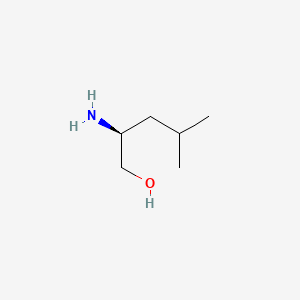

L-Leucinol

Descripción

RN given for (L)-isome

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032725 | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7533-40-6 | |

| Record name | L-Leucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7533-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-4-methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Leucinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucinol, systematically known as (2S)-2-amino-4-methylpentan-1-ol, is a chiral amino alcohol derived from the reduction of the essential amino acid L-leucine.[1] Its structure, featuring both a primary amine and a hydroxyl group, makes it a versatile and valuable building block in organic and medicinal chemistry.[1][2] this compound is widely utilized as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective production of complex molecules.[1][3] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and peptide mimetics.[1][3][4] Furthermore, this compound has been identified as a potent inhibitor of leucine aminopeptidase, highlighting its potential in biochemical and pharmacological research.[5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.

| Property | Value | References |

| CAS Number | 7533-40-6 | [2][3][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₆H₁₅NO | [2][3][8][9][10][12][13] |

| Molecular Weight | 117.19 g/mol | [2][5][9][10][12][14] |

| Appearance | White to off-white crystalline solid; Colorless to light yellow viscous liquid/oil | [1][2][3][4][6][7][12][13] |

| Melting Point | 56 - 70 °C | [1][4][6][7][9] |

| Boiling Point | 198 - 210 °C | [1][6][7][9][15] |

| Density | 0.917 - 0.94 g/cm³ | [1][4][5][6][7][9] |

| Solubility | Soluble in water, ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2][4][5][9] |

| Specific Optical Rotation ([α]D²⁰) | +3° to +5° (c=9 in Ethanol) | [3][6][9][12][16] |

| pKa | 12.88 ± 0.10 (Predicted) | [6][9] |

| Refractive Index (n²⁰/D) | 1.4490 - 1.4530 | [1][6][7][9][12][15] |

| Flash Point | 90 - 91 °C (195 °F) | [1][6][15] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is critical for the application of this compound in research and development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[9] The capillary method is a standard and widely used technique.[10][17]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.[9][14]

-

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[17]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[9]

-

Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[14]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[18]

-

Allow the apparatus to cool. For an accurate measurement, start heating again at a slow rate (approx. 2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[9][18]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

-

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[19][20]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner), and mineral oil.[19]

-

Procedure:

-

Fill the Thiele tube with mineral oil to a level above the side arm.

-

Add a small amount (approx. 0.5 mL) of this compound to the fusion tube.

-

Place the capillary tube into the fusion tube with its open end submerged in the liquid.

-

Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and sample are immersed in the oil within the Thiele tube.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[19]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[19][21]

-

Density Determination (Buoyancy Method)

This method utilizes Archimedes' principle and is suitable for both solid and liquid forms of this compound.[12][22]

-

Apparatus: Analytical balance with a density kit (or a hook for under-balance weighing), beaker, and an auxiliary liquid of known density in which the sample is insoluble (e.g., a hydrocarbon for solid this compound).[12]

-

Procedure (for Solid Sample):

-

Weigh the solid this compound sample in the air (Mass_air).[12]

-

Place a beaker with the auxiliary liquid on the balance platform.

-

Immerse the solid sample completely in the auxiliary liquid, ensuring no air bubbles are trapped, and record its apparent mass (Mass_liquid).[12]

-

The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (Mass_air / (Mass_air - Mass_liquid)) * ρ_liquid where ρ_liquid is the known density of the auxiliary liquid.

-

Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound.[23]

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, filtration system (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of solid this compound to a series of flasks containing the desired solvent (e.g., water, ethanol).[23]

-

Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

-

After equilibration, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Immediately filter the sample.

-

Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method. This concentration represents the solubility.

-

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation is a key property for chiral molecules like this compound, confirming its enantiomeric identity.[24]

-

Apparatus: Polarimeter, a specific light source (typically a sodium D-line lamp, 589 nm), a polarimeter cell of a known path length (e.g., 1 dm), and volumetric flasks.[24][25]

-

Procedure:

-

Prepare a solution of this compound of a known concentration (c) in a specified solvent (e.g., 9 g in 100 mL of ethanol).[3][26]

-

Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.[25]

-

Rinse and fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present.[27]

-

Place the cell in the polarimeter and measure the angle of optical rotation (α). Take multiple readings for accuracy.[25][27]

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length in decimeters (dm), and c is the concentration in g/mL.[28]

-

Characterization Workflow

The logical progression for the physicochemical characterization of a new batch of this compound is essential for quality control and research consistency. The following diagram illustrates a standard workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. store.astm.org [store.astm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. matestlabs.com [matestlabs.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. quora.com [quora.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. ulm.edu [ulm.edu]

- 16. img.antpedia.com [img.antpedia.com]

- 17. westlab.com [westlab.com]

- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. chemconnections.org [chemconnections.org]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. mt.com [mt.com]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 25. digicollections.net [digicollections.net]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. rudolphresearch.com [rudolphresearch.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

L-Leucinol: A Comprehensive Technical Guide for Researchers

CAS Number: 7533-40-6

Molecular Formula: C₆H₁₅NO

This technical guide provides an in-depth overview of L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine. This compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from its role as a chiral auxiliary and its own inherent biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

This compound, also known by its systematic IUPAC name (2S)-2-amino-4-methylpentan-1-ol, is a versatile organic compound with a well-defined stereochemistry that is crucial for its application in asymmetric synthesis.[1][2] It is typically a white crystalline solid or a colorless oil, soluble in water and various organic solvents.[1][3]

| Property | Value | Reference |

| CAS Number | 7533-40-6 | [1][2][3][4] |

| Molecular Formula | C₆H₁₅NO | [1][2][3][4] |

| Molecular Weight | 117.19 g/mol | [5] |

| Appearance | White crystalline solid or Colorless oil | [1][3] |

| Boiling Point | 198-200 °C at 768 mmHg | [5] |

| Density | 0.917 g/mL at 25 °C | [5] |

| Optical Rotation | [α]20/D +4° (c=9 in ethanol) | [3][5] |

| SMILES | CC(C)C--INVALID-LINK--CO | [1][5] |

| InChI Key | VPSSPAXIFBTOHY-LURJTMIESA-N | [1][5] |

Molecular Structure

The molecular structure of this compound is characterized by a chiral center at the second carbon, bearing an amino group, and a primary alcohol at the first carbon. The isobutyl group, derived from its parent amino acid L-leucine, constitutes the remainder of the carbon chain.

Caption: Chemical structure of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules.[3] Its primary applications include:

-

Chiral Auxiliary: The stereocenter of this compound can be used to direct the stereochemical outcome of a chemical reaction, enabling the synthesis of enantiomerically pure compounds.[3]

-

Synthesis of Enzyme Inhibitors: It serves as a starting material for the synthesis of inhibitors for enzymes such as aminopeptidases and phospholipase A2.[5]

-

Pharmaceutical Intermediates: this compound is a precursor in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).[3]

Biological Activity and Signaling Pathways

While this compound itself exhibits some biological activities, including potential antimicrobial properties, its primary role in biological systems is often as an inhibitor of specific enzymes.[1]

Inhibition of Leucine Aminopeptidase

This compound is a known potent inhibitor of leucine aminopeptidase. This enzyme is involved in the cleavage of N-terminal leucine residues from proteins and peptides. Inhibition of this enzyme can have various physiological effects and is a target for therapeutic intervention.

Relationship to mTOR Signaling Pathway

The parent amino acid of this compound, L-leucine, is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and metabolism. While direct studies on this compound's effect on the mTOR pathway are less common, its structural similarity to L-leucine suggests a potential for interaction with the cellular machinery that senses amino acid availability. The activation of mTOR by leucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, promoting protein synthesis.

Caption: Simplified mTOR signaling pathway activated by L-leucine.

Experimental Protocols

General Protocol for Aminopeptidase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on aminopeptidase activity using a chromogenic or fluorogenic substrate.

Materials:

-

Purified aminopeptidase

-

This compound (inhibitor)

-

Chromogenic/fluorogenic substrate (e.g., L-leucine-p-nitroanilide or Leu-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the this compound stock solution to the wells.

-

Add the aminopeptidase enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new secretory phospholipase A2 inhibitor of a phospholipid analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of some substrate analogue inhibitors of phospholipase A2 and investigations by NMR and molecular modeling into the binding interactions in the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of L-Leucinol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for L-Leucinol ((2S)-2-amino-4-methylpentan-1-ol), a chiral amino alcohol derived from L-leucine. It is a valuable building block in synthetic organic chemistry, particularly for the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and spectroscopic properties of this compound (MW: 117.19 g/mol ) are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| ~3.54 | dd | 1H | H-1a (-CHₐHₙ-OH) | J = 10.4, 3.8 Hz |

| ~3.24 | dd | 1H | H-1b (-CHₐHₙ-OH) | J = 10.4, 7.6 Hz |

| ~2.90 | m | 1H | H-2 (-CH -NH₂) | - |

| ~2.52 | br s | 3H | -NH ₂, -OH | - |

| ~1.67 | m | 1H | H-4 (-CH -(CH₃)₂) | J = 6.5, 6.3 Hz |

| ~1.18 | t | 2H | H-3 (-CH ₂-) | - |

| ~0.93 | d | 3H | H-5a (-CH(CH ₃)₂) | J = 6.5 Hz |

| ~0.90 | d | 3H | H-5b (-CH(CH ₃)₂) | J = 6.3 Hz |

Data sourced from ChemicalBook.[1]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Solvent: Chloroform-d (CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| 65 - 70 | C-1 (-CH₂OH) |

| 55 - 60 | C-2 (-CH-NH₂) |

| 40 - 45 | C-3 (-CH₂-) |

| 24 - 28 | C-4 (-CH-(CH₃)₂) |

| 21 - 24 | C-5 (-CH(CH₃)₂) |

Note: These are estimated chemical shifts based on typical values for similar functional groups. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3550 - 3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |

| 3500 - 3300 | Medium | N-H stretch | Primary Amine |

| 2960 - 2850 | Strong | C-H stretch | Alkyl (sp³ C-H) |

| 1650 - 1580 | Medium | N-H bend | Primary Amine |

| 1470 - 1430 | Medium | C-H bend | CH₂, CH₃ |

| 1385 - 1365 | Medium | C-H bend | Isopropyl gem-dimethyl |

| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |

Note: These are representative frequency ranges. The exact peak positions can vary based on the sample preparation method and physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 117 | Low | [M]⁺ (Molecular Ion) |

| 86 | High | [M - CH₂OH]⁺ |

| 44 | High | [CH₂=NH₂]⁺ |

| 30 | High | [CH₂=NH₂]⁺ |

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer (~4 cm).

-

-

Instrument Setup (for a standard 400 MHz spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

-

Use a standard single-pulse experiment.

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of ¹³C.

-

Process the FID, reference the CDCl₃ solvent peak to 77.16 ppm, and analyze the resulting spectrum.

-

IR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of this compound.

-

Sample Preparation (Thin Film Method):

-

Since this compound can be a low-melting solid or viscous liquid, the thin film method is appropriate.

-

Place a small drop of neat this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin, uniform liquid film between the plates.

-

Alternatively, dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane), drop the solution onto a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum to show percent transmittance (%T) versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands corresponding to the functional groups present in this compound.

-

Mass Spectrometry Protocol

Objective: To obtain an Electron Ionization (EI) mass spectrum of this compound.

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, an appropriate column (e.g., a polar capillary column) and temperature program must be selected to ensure proper elution of the analyte.

-

-

Ionization and Mass Analysis:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which may subsequently fragment.

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

-

Analyze the major fragment peaks to gain insight into the molecule's structure. Common fragmentation pathways for amino alcohols include the loss of the hydroxymethyl group (-CH₂OH) and cleavage alpha to the nitrogen atom.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the spectroscopic analysis of this compound.

References

L-Leucinol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of L-Leucinol in common laboratory solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized as a key chiral building block.

Introduction to this compound

This compound, with the CAS number 7533-40-6, is a chiral amino alcohol derived from the reduction of the essential amino acid L-leucine.[1][2] It is a white to off-white crystalline solid or a colorless oil, recognized for its critical role in asymmetric synthesis.[1][3] Its utility as a chiral auxiliary and intermediate in the synthesis of pharmaceuticals and other bioactive molecules is well-established.[1][3] Understanding its solubility and stability is paramount for its effective use in various chemical processes, ensuring optimal reaction conditions and product purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | White to off-white crystalline solid or colorless oil |

| Melting Point | 56-58 °C |

| Boiling Point | 208-210 °C |

| Density | 0.917 g/mL at 25 °C |

Solubility of this compound

This compound is generally characterized as being soluble in water and a range of organic solvents, which is attributed to the presence of both a polar amino group and a hydroxyl group, as well as a nonpolar isobutyl group.[1] While precise quantitative solubility data is not extensively available in public literature, the following table summarizes the qualitative solubility of this compound in common solvents based on available chemical data sheets and empirical observations.

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| 2-Propanol (Isopropanol) | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran (THF) | Likely Soluble |

| Toluene | Sparingly Soluble to Insoluble |

| Hexane | Insoluble |

Note: "Soluble" indicates that a significant amount of this compound can be dissolved. "Sparingly Soluble" suggests that only a small amount will dissolve. "Insoluble" indicates negligible dissolution. For precise applications, it is highly recommended to determine the quantitative solubility experimentally under the specific conditions of temperature and pressure required.

Stability of this compound

The stability of this compound is a critical factor in its storage and handling, as well as in its use in chemical reactions. It is a hygroscopic compound and should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4]

Incompatible Substances: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to decomposition.

Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.

Chiral Stability: As a chiral molecule, the stereochemical integrity of this compound is crucial for its applications in asymmetric synthesis. Stability studies should not only focus on chemical degradation but also on the potential for racemization. Enantiomeric purity should be monitored over time and under various stress conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the quantitative solubility and assessing the stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in a given solvent at a specific temperature.

Caption: Workflow for determining the quantitative solubility of this compound.

Detailed Steps:

-

Temperature Control: Maintain the solvent at a constant, specified temperature using a water bath or a temperature-controlled shaker.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Quantification: The concentration of this compound in the supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) after appropriate derivatization.

-

Calculation: The solubility is then calculated based on the measured concentration and the volume of the aliquot taken.

Protocol for Stability Assessment

This protocol describes a general procedure for evaluating the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Steps:

-

Preparation: Prepare a stock solution of this compound at a known concentration in the solvent of interest.

-

Stress Conditions: Aliquot the solution into several sealed vials and subject them to various stress conditions as outlined in ICH guidelines Q1A(R2), such as:

-

Thermal Stress: Elevated temperatures (e.g., 40 °C, 60 °C).

-

Photostability: Exposure to light (as per ICH Q1B).

-

pH Stress: Adjusting the pH of aqueous solutions to acidic and basic conditions (e.g., pH 2, pH 10).

-

Oxidative Stress: Addition of an oxidizing agent like hydrogen peroxide.

-

-

Time Points: At specified time intervals, a vial is removed from the stress condition for analysis.

-

Analytical Monitoring: A stability-indicating analytical method, typically HPLC, is crucial. This method must be able to separate the intact this compound from any potential degradation products.

-

Purity Analysis: The concentration of this compound is measured at each time point to determine the rate of degradation.

-

Degradant Profiling: The formation and growth of degradation product peaks are monitored.

-

Chiral Stability: A chiral HPLC method is employed to assess if any racemization to D-Leucinol has occurred.

-

Structural Elucidation: Techniques like LC-MS/MS and NMR spectroscopy can be used to identify the structure of significant degradation products.

-

Signaling Pathways and Degradation Mechanisms

Currently, there are no well-documented biological signaling pathways directly involving this compound, as it is primarily a synthetic building block. Its degradation in chemical systems is expected to proceed through pathways typical for amino alcohols, such as oxidation of the alcohol or amine functionalities, or reactions involving both groups.

The diagram below illustrates a logical relationship for a forced degradation study, which is a key component of stability testing.

Caption: Logical flow of a forced degradation study for this compound.

Conclusion

This compound is a versatile chiral building block with favorable solubility in a wide range of common laboratory solvents. Its stability is generally good under standard storage conditions, but it is susceptible to degradation in the presence of strong acids, bases, and oxidizing agents. For critical applications, especially in pharmaceutical development, it is imperative to conduct thorough, quantitative solubility and stability studies under the specific conditions of intended use. The experimental protocols and workflows provided in this guide offer a solid foundation for designing and executing such studies.

References

- 1. Stability Study Protocol for Chiral Drug – StabilityStudies.in [stabilitystudies.in]

- 2. CAS 7533-40-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of L-Leucinol in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary molecular partners that guide the stereochemical outcome of a reaction, have proven to be an invaluable tool in this endeavor. Among the pantheon of these chiral directors, L-Leucinol, a readily available amino alcohol derived from the natural amino acid L-leucine, has carved out a significant niche. This technical guide delves into the discovery and historical development of this compound as a chiral auxiliary, providing in-depth experimental protocols and quantitative data to illuminate its application in asymmetric synthesis.

From Chiral Oxazolines to Evans' Oxazolidinones: A Historical Perspective

The concept of using chiral auxiliaries to control the formation of new stereocenters gained significant traction in the 1970s. A pivotal moment in this field was the work of Meyers and his colleagues in 1976, who demonstrated the use of chiral oxazolines, derived from amino alcohols, for the asymmetric alkylation of ketones. While this work did not specifically employ this compound, it laid the conceptual groundwork for using amino alcohol-derived heterocycles to create a chiral environment that could effectively bias the approach of an electrophile to an enolate.

The true breakthrough for this compound-derived auxiliaries, however, came with the seminal work of David A. Evans and his research group in 1981.[1][2] They introduced a new class of highly effective chiral auxiliaries: the oxazolidinones . These auxiliaries, readily prepared from α-amino acids and their corresponding amino alcohols, offered unprecedented levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably the aldol reaction.[1][2] The robustness, predictability, and high diastereoselectivity of the Evans oxazolidinone auxiliaries quickly led to their widespread adoption in the synthetic community.

The general principle behind the use of these auxiliaries involves the temporary attachment of the chiral oxazolidinone to a carboxylic acid derivative, forming an N-acyl oxazolidinone. The chiral environment provided by the substituent on the oxazolidinone (in the case of this compound, an isobutyl group) directs the formation of a specific enolate geometry and shields one of the enolate faces, leading to a highly diastereoselective reaction with an electrophile.

This compound-Derived Oxazolidinone: Synthesis and Application

The oxazolidinone derived from this compound, specifically (S)-4-isopropyloxazolidin-2-one , has become a workhorse in asymmetric synthesis due to its excellent stereodirecting ability and the commercial availability of its precursor, this compound.

Synthesis of (S)-4-Isopropyloxazolidin-2-one

The preparation of this chiral auxiliary is a straightforward process, typically involving the reaction of this compound with a carbonate source.

Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one

-

Materials: this compound, diethyl carbonate, potassium carbonate (anhydrous), toluene.

-

Procedure:

-

A solution of this compound (1.0 eq) and diethyl carbonate (1.5 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

Anhydrous potassium carbonate (0.1 eq) is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-4-isopropyloxazolidin-2-one as a white crystalline solid.

-

Asymmetric Aldol Reaction: A Case Study

The Evans asymmetric aldol reaction is a classic example of the power of this compound-derived oxazolidinones. The reaction between an N-acyl oxazolidinone and an aldehyde proceeds with high diastereoselectivity to generate syn-aldol adducts.

Experimental Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone with Isobutyraldehyde

-

Materials: (S)-4-isopropyloxazolidin-2-one, propionyl chloride, n-butyllithium (n-BuLi) in hexanes, di-n-butylboron triflate (Bu₂BOTf), triethylamine (TEA), isobutyraldehyde, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Acylation: To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. The mixture is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product, N-propionyl-(S)-4-isopropyloxazolidin-2-one, is extracted with diethyl ether. The organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C is added Bu₂BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq). The mixture is stirred for 30 minutes at 0 °C. The reaction is then cooled to -78 °C, and isobutyraldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with diethyl ether and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the syn-aldol adduct.

-

Quantitative Data for Asymmetric Aldol Reaction

The following table summarizes typical quantitative data for the asymmetric aldol reaction using an this compound-derived oxazolidinone.

| Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85-95 |

| Benzaldehyde | >98:2 | 80-90 |

| Acetaldehyde | >95:5 | 75-85 |

Removal of the Chiral Auxiliary

A crucial step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary to unveil the desired chiral product and, ideally, recover the auxiliary for reuse. Several methods have been developed for this purpose.

Experimental Protocol: Reductive Cleavage to the Chiral Aldehyde

-

Materials: The aldol adduct, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, saturated aqueous sodium sulfate solution.

-

Procedure:

-

To a solution of the aldol adduct (1.0 eq) in anhydrous diethyl ether at -78 °C is added a solution of LiAlH₄ (1.5 eq) in diethyl ether dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

-

The reaction is carefully quenched by the dropwise addition of saturated aqueous sodium sulfate solution.

-

The resulting slurry is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The crude product, the corresponding chiral aldehyde, and the recovered this compound auxiliary can be separated by column chromatography.

-

Logical Workflow for Asymmetric Synthesis using this compound Auxiliary

The following diagram illustrates the general workflow for utilizing an this compound-derived chiral auxiliary in asymmetric synthesis.

References

An In-depth Technical Guide to the Applications of L-Leucinol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-Leucinol, a chiral amino alcohol derived from the naturally occurring amino acid L-leucine, serves as a versatile and valuable building block in modern organic synthesis. Its inherent chirality and bifunctional nature make it a powerful tool for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the core applications of this compound, focusing on its use as a chiral auxiliary and as a precursor for chiral ligands in asymmetric catalysis. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.

This compound as a Chiral Auxiliary: The (S)-4-Isobutyl-2-oxazolidinone Scaffold

One of the most powerful applications of this compound is its conversion into the chiral auxiliary, (S)-4-isobutyl-2-oxazolidinone. This heterocyclic scaffold, analogous to the well-known Evans auxiliaries, allows for highly diastereoselective carbon-carbon bond formation at the α-position of an attached acyl group. The bulky isobutyl group effectively shields one face of the enolate, directing incoming electrophiles to the opposite side.

Synthesis of (S)-4-Isobutyl-2-oxazolidinone from this compound

The synthesis of the chiral auxiliary is a straightforward two-step process involving the reduction of L-leucine to this compound, followed by cyclization. A reliable method involves the use of diethyl carbonate for the cyclization step, avoiding hazardous reagents like phosgene.

Experimental Protocol: Synthesis of (S)-4-Isobutyl-2-oxazolidinone

-

Step 1: Reduction of L-Leucine to this compound (Representative Procedure)

-

To a suspension of L-leucine in an appropriate solvent (e.g., THF), a reducing agent such as borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH) is added carefully at a controlled temperature (e.g., 0 °C to reflux).

-

The reaction is monitored for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is worked up using standard aqueous procedures to yield this compound.

-

-

Step 2: Cyclization to (S)-4-Isobutyl-2-oxazolidinone

-

A mixture of this compound and diethyl carbonate in the presence of a base (e.g., potassium carbonate) is heated.

-

The reaction proceeds with the distillation of ethanol.

-

After cooling, the product is purified by recrystallization or chromatography. A patent describes a method yielding the product in high purity and yield (91% yield, >99.5% ee).

-

Caption: Synthesis of the chiral auxiliary from L-Leucine.

Diastereoselective Alkylation

The N-acylated (S)-4-isobutyl-2-oxazolidinone is a powerful tool for asymmetric alkylation. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), forms a rigid Z-enolate, which then reacts with electrophiles with high diastereoselectivity.

Experimental Protocol: Diastereoselective Alkylation of N-Propanoyl-(S)-4-isobutyl-2-oxazolidinone

-

Step 1: N-Acylation

-

To a solution of (S)-4-isobutyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base (e.g., n-butyllithium) is added.

-

Propanoyl chloride is then added to the resulting lithium salt.

-

The reaction is quenched, and the N-propanoyl derivative is purified. Yields are typically high (e.g., 89% for the analogous isopropyl derivative).

-

-

Step 2: Alkylation with Benzyl Bromide

-

The N-propanoyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

-

A solution of LDA or NaHMDS is added slowly to form the Z-enolate.

-

Benzyl bromide is then added, and the reaction is stirred at low temperature until completion.

-

Work-up and purification by chromatography yield the alkylated product. High diastereoselectivity is expected, often exceeding 99% de for similar systems.

-

-

Step 3: Cleavage of the Chiral Auxiliary

-

The alkylated product can be hydrolyzed (e.g., with LiOH/H₂O₂), reduced (e.g., with LiAlH₄), or converted to other functional groups to cleave the chiral auxiliary, which can often be recovered and reused.

-

Caption: Workflow for diastereoselective alkylation.

Table 1: Representative Data for Diastereoselective Alkylation

| Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference System |

|---|---|---|---|---|

| Propanoyl | Allyl Iodide | NaHMDS | >99:1 | (S)-4-benzyl-2-oxazolidinone |

| Propanoyl | Benzyl Bromide | LDA | >95:5 | Evans Auxiliaries (General) |

| Acetyl | Methyl Iodide | LDA | 94:6 | Menthyl ester of proline |

Note: Data for closely related systems are provided as representative examples of the high diastereoselectivity achievable.

Asymmetric Aldol Reactions

The chiral oxazolidinone auxiliary also directs stereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity to afford the syn-aldol product.

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

-

Step 1: N-Acetylation

-

(S)-4-Isobutyl-2-oxazolidinone is N-acetylated using a standard procedure, for example, with n-butyllithium and acetyl chloride.

-

-

Step 2: Aldol Reaction

-

The N-acetyl derivative is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78 °C.

-

A Lewis acid, such as dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base (e.g., diisopropylethylamine) to form the boron enolate.

-

Isobutyraldehyde is then added, and the reaction is stirred at low temperature.

-

The reaction is quenched (e.g., with a phosphate buffer) and worked up. The syn-aldol product is typically obtained with high diastereoselectivity. For a similar system, a diastereomeric ratio of 3:1 was reported.

-

Caption: Key steps in the asymmetric aldol reaction.

Table 2: Representative Data for Asymmetric Aldol Reactions

| N-Acyl Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference System |

|---|---|---|---|---|

| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | Evans, 1981 |

| N-Acetyl-(S)-4-benzyl-2-oxazolidinone | 2-Benzyloxyacetaldehyde | TiCl₄ | 3:1 | Crimmins et al. |

This compound in the Synthesis of Chiral Ligands

This compound is a valuable precursor for a variety of chiral ligands used in asymmetric catalysis. The amino alcohol functionality allows for the straightforward synthesis of ligand classes such as oxazolines, which can be incorporated into privileged ligand scaffolds like phosphine-oxazolines (PHOX) and bis(oxazolines) (BOX).

Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols. This compound can be converted into effective chiral ligands for this transformation.

Application Example: Ferrocenyl Amino Alcohol Ligand

Optically active ferrocenyl amino alcohols prepared from this compound have been shown to be highly effective catalysts for the addition of diethylzinc to benzaldehyde, affording 1-phenylpropanol with up to 95% enantiomeric excess (ee).

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

-

Step 1: Ligand Synthesis

-

This compound is reacted with a suitable ferrocene precursor (e.g., ferrocenecarboxaldehyde followed by reduction) to generate the chiral ferrocenyl amino alcohol ligand.

-

-

Step 2: Catalytic Addition

-

To a solution of the chiral ligand in an anhydrous solvent (e.g., toluene) at 0 °C, a solution of diethylzinc in hexane is added.

-

The mixture is stirred, and then benzaldehyde is added.

-

The reaction is stirred at a controlled temperature for several hours.

-

The reaction is quenched with aqueous acid (e.g., HCl), and the product is extracted.

-

Purification and analysis by chiral chromatography (GC or HPLC) determine the yield and enantiomeric excess.

-

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of L-Leucinol and its Derivatives

This document provides a comprehensive overview of the biological activities of this compound and its derivatives, focusing on their mechanisms of action, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Introduction to this compound

This compound, with the CAS number 7533-40-6, is a chiral amino alcohol derived from the essential amino acid L-leucine.[1] Structurally, it is (2S)-2-amino-4-methyl-1-pentanol.[1] Its chemical structure features a hydroxyl group and an amino group, making it a versatile chiral building block in organic synthesis.[2] This unique structure allows for specific stereochemical interactions within biological systems, making it a compound of significant interest in medicinal chemistry, pharmacology, and drug development.[1][2] this compound serves as a precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other bioactive molecules.[2][3]

Biological Activities of this compound

Enzyme Inhibition

This compound is a recognized inhibitor of metalloproteases, particularly leucine aminopeptidases.[1][4] These enzymes are involved in the final stages of protein degradation by cleaving N-terminal leucine residues from peptides and proteins.

-

Leucine Aminopeptidase Inhibition: this compound acts as a potent competitive inhibitor of leucine aminopeptidase.[4][5] For instance, its derivative, L-leucinthiol, synthesized from this compound, exhibits a strong competitive inhibition of microsomal aminopeptidase from porcine kidney.[5] this compound itself is reported as a competitive inhibitor of aminopeptidase with a Ki value of 17 µM.[6] This inhibitory action makes it a valuable tool for studying the function of these enzymes and a lead structure for developing more potent and specific inhibitors.

Modulation of Cellular Signaling Pathways

This compound, as an analog of L-leucine, can influence key cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The most notable of these is the mTOR (mammalian target of rapamycin) signaling pathway.

-

mTOR Pathway Regulation: The mTOR pathway is a central regulator of protein synthesis. L-leucine is a primary activator of mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets like the 70-kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein translation.[7][8][9] this compound has been shown to affect this pathway. Studies in rat adipocytes demonstrated that this compound can inhibit the amino acid-stimulated phosphorylation of 4E-BP1 and p70S6K, suggesting it interferes with the signaling cascade upstream of mTOR.[10][11]

Figure 1: L-Leucine/Analog-Mediated mTORC1 Signaling Pathway.

Biological Activities of this compound Derivatives

The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

This compound itself has been noted for potential antimicrobial properties.[1] Furthermore, its derivatives, particularly peptides incorporating leucine or its analogs, have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogens, including multidrug-resistant bacteria.[12][13]

-

Peptide Derivatives: Leucine-rich antimicrobial peptides (AMPs) are known for their ability to disrupt bacterial membranes.[13] For example, KLW-f, a Leu/Lys-rich model peptide, showed high antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 µM against several bacterial strains, without significant cytotoxicity to human cells.[14] Another example, Feleucin-K3, a nonapeptide rich in leucine and lysine, and its analogs exhibit powerful antimicrobial activity, particularly against Pseudomonas aeruginosa.[12]

Anticancer Activity

Derivatives of this compound are being explored for their potential as anticancer agents. The strategy often involves incorporating the leucinol moiety into larger molecules or modifying L-leucine containing compounds to enhance cytotoxicity against cancer cells.

-

Cytotoxic Effects: Leucine supplementation has shown dose-dependent cytotoxic and apoptotic effects in hepatocellular carcinoma (HCC) cell lines by inhibiting the PI3K/AKT1/mTORC1 signaling pathway.[15] Novel 3-aminoisoquinolin-1(2H)-one derivatives have been evaluated for anticancer activity, with some showing potent growth inhibition against various cancer cell lines, including leukemia, breast cancer, and melanoma.[16] Additionally, ligustrazine-oleanolic acid derivatives conjugated with amino acids, including leucine, have displayed significant cytotoxicity against cancer cell lines like HepG2, HT-29, and Hela, with IC50 values below 3.5 µM.[17]

Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents.

-

Inhibition of Inflammatory Mediators: The Leu/Lys-rich peptide KLW-f, in addition to its antimicrobial properties, significantly inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in mouse macrophage RAW264.7 cells, indicating potent anti-inflammatory activity.[14]

Quantitative Data Summary

Table 1: Enzyme Inhibition by this compound and Derivatives

| Compound | Target Enzyme | Inhibition Type | Ki / IC50 | Source Organism | Reference |

| This compound | Aminopeptidase | Competitive | Ki = 17 µM | Not Specified | [6] |

| L-Leucinthiol | Microsomal Aminopeptidase | Competitive | Ki = 2.2 x 10-8 M | Porcine Kidney | [5] |

| Bestatin | Leucine Aminopeptidase | Competitive | - | Leishmania donovani | [18] |

| Actinonin | Leucine Aminopeptidase | Competitive | - | Leishmania donovani | [18] |

Table 2: Antimicrobial Activity of L-Leucine Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

| KLW-f peptide | Various Bacteria | 0.5 - 2.0 | [14] |

| Melittin | Various Bacteria | 4 - 16 | [13] |

| Mel-LX3 (Melittin analog) | Gram-positive & Gram-negative bacteria | Similar to Melittin | [13] |

Table 3: Anticancer Activity of L-Leucine Derivatives

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| Ligustrazine-oleanolic acid-amino acid conjugates (6a, 6g) | HepG2, HT-29, Hela, BGC-823 | Cytotoxicity | < 3.5 | [17] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | NCI-60 Panel | Growth Inhibition | lgGI50 = -5.18 (avg) | [16] |

| Cisplatin-derived Pt(IV) complexes with kinase inhibitors | Various Cancer Cells | Cytotoxicity, Anti-invasive | Not specified | [19] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is the reduction of L-leucine or its esters.

Protocol:

-

L-leucine methyl ester hydrochloride is dissolved in a mixture of ethanol and water.

-

Sodium bicarbonate is added to neutralize the hydrochloride.

-

The mixture is cooled to approximately 5°C in an ice bath.

-

Sodium borohydride (NaBH₄) is added portion-wise, maintaining the reaction temperature below 15°C.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained overnight.

-

The mixture is then cooled, filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is diluted with ethyl acetate and extracted with an aqueous NaOH solution.

-

The combined organic phases are dried over magnesium sulfate and concentrated to yield this compound as an oil.[3]

Figure 2: General Workflow for the Synthesis of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Prepare a stock solution of the test compound (e.g., this compound derivative) in an appropriate solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the target bacterial strain (e.g., to 1 x 10⁶ CFU/mL).

-

Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Figure 3: Experimental Workflow for MIC Determination.

Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.[17]

Figure 4: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. As an inhibitor of leucine aminopeptidases and a modulator of crucial cellular signaling pathways like mTOR, this compound itself is a valuable pharmacological tool. The synthetic versatility of the this compound scaffold has enabled the development of derivatives with potent antimicrobial, anticancer, and anti-inflammatory activities. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of precise molecular mechanisms will be critical for translating these findings into novel therapeutic agents for use in clinical settings.

References

- 1. CAS 7533-40-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L(+)-Leucinol | 7533-40-6 [chemicalbook.com]

- 4. L(+)-Leucinol | Aminopeptidase | TargetMol [targetmol.com]

- 5. L-leucinthiol - a potent inhibitor of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of amino acid-sensitive TOR signaling by leucine analogues in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent Antimicrobial and Antibiofilm Activities of Feleucin-K3 Analogs Modified by α-(4-Pentenyl)-Ala against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

L-Leucinol: A Chiral Linchpin in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine, stands as a pivotal and versatile precursor in the field of medicinal chemistry and organic synthesis. Its inherent chirality, commercial availability, and stable structure make it an ideal starting material—a "chiral linchpin"—for the stereoselective synthesis of a wide array of complex bioactive molecules.[1][2] This guide details the utility of this compound as a precursor, focusing on its application in the synthesis of notable pharmaceuticals such as the anticancer agent Tasisulam and the immunomodulator Bestatin. We provide a comprehensive overview of synthetic pathways, quantitative data on bioactivity, detailed experimental protocols, and visual diagrams of key workflows and mechanisms of action to empower researchers in leveraging this critical building block for future drug discovery and development.

The Strategic Advantage of this compound in Synthesis

The value of this compound as a precursor is rooted in several key properties:

-

Inherent Chirality : As a chiral molecule derived from the natural L-amino acid pool, this compound provides a stereochemically defined center ((S)-configuration). This is crucial for constructing enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity and safety.[1][2]

-

Bifunctional Nature : Possessing both an amine (-NH₂) and a primary alcohol (-CH₂OH) group, this compound allows for versatile and regioselective chemical modifications, serving as a flexible scaffold for building molecular complexity.

-

Structural Motif : The isobutyl side chain is a common feature in many bioactive compounds and can contribute to desired hydrophobic interactions with biological targets.

-

Commercial Availability : this compound is readily available and cost-effective, making it a practical choice for both academic research and large-scale industrial synthesis.[1]

The general workflow for utilizing this compound as a precursor involves its initial synthesis or procurement, followed by functional group protection and a series of coupling and modification steps to build the target bioactive molecule.

Caption: General workflow from L-Leucine to a final bioactive molecule.

Case Study 1: Tasisulam - An Anticancer Agent

Tasisulam (formerly LY573636) is a potent acyl-sulfonamide with a dual mechanism of action, inducing apoptosis in cancer cells and exhibiting anti-angiogenic properties.[3][4] It has been investigated in clinical trials for various cancers, including melanoma and non-small cell lung cancer.[5][6] The synthesis of Tasisulam and its analogs often utilizes chiral building blocks derived from amino acids to construct key fragments.

Synthetic Approach and Mechanism of Action

While the exact industrial synthesis of Tasisulam may be proprietary, academic syntheses of related sulfonamide structures often rely on chiral amines. This compound serves as a precursor to the chiral amine fragment, which is then coupled with a substituted sulfonyl chloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 7533-40-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tasisulam | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

L-Leucinol: A Chiral Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine, is emerging as a versatile and valuable building block in the design and synthesis of novel materials. Its inherent chirality, biocompatibility, and reactive functional groups—a primary amine and a primary hydroxyl group—make it an attractive monomer for the development of advanced polymers with tailored properties for a range of applications, from sophisticated drug delivery systems to high-performance biocompatible plastics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound-based materials, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties of this compound

This compound ((2S)-2-amino-4-methyl-1-pentanol) is a colorless oil at room temperature, valued for its ability to introduce specific stereochemistry into molecular structures.[1][2] This property is particularly crucial in pharmaceutical synthesis and the creation of polymers with ordered three-dimensional structures.

| Property | Value | Reference |

| CAS Number | 7533-40-6 | [1] |

| Molecular Formula | C6H15NO | [1] |

| Molecular Weight | 117.19 g/mol | [2] |

| Appearance | Colorless oil | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Optical Rotation | [a]D20 = +4 ± 1º (c=9 in EtOH) | [1] |

Synthesis of this compound-Based Polymers: Poly(ester-urethane)s

One of the most promising applications of this compound is in the synthesis of biodegradable and biocompatible poly(ester-urethane)s. These polymers are synthesized through a one-step condensation reaction, offering a straightforward approach to creating materials with tunable properties.[3]

Experimental Protocol: Synthesis of this compound-Containing Poly(ester-urethane)

This protocol outlines the synthesis of a poly(ester-urethane) using a diol derived from a biopolyester as the soft segment, and a diisocyanate and this compound as the hard segment components.

Materials:

-

Poly(R-3-hydroxybutyrate)-diol (PHB-diol)

-

1,6-hexamethylene diisocyanate (HDI)

-

This compound

-

Dibutyltin dilaurate (catalyst)

-

Dry 1,2-dichloroethane (solvent)

Procedure:

-

Dissolve the desired amounts of PHB-diol and this compound in dry 1,2-dichloroethane to achieve a concentrated solution (e.g., 25% w/v).

-

Add dibutyltin dilaurate (0.5% w/w) as a catalyst to the solution.

-

Add an equivalent amount of 1,6-hexamethylene diisocyanate to the reaction mixture.

-

Allow the one-step condensation reaction to proceed under an inert atmosphere at a controlled temperature.

-

Monitor the progress of the polymerization by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak.

-

Once the reaction is complete, precipitate the polymer in a non-solvent like methanol.

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

Physicochemical and Mechanical Properties

The incorporation of this compound into polyurethane structures significantly influences their thermal and mechanical properties. While specific data for this compound-based polyurethanes is still emerging, studies on similar amino acid-modified polyurethanes provide valuable insights. For instance, the introduction of modifiers can alter tensile strength and elongation at break.

| Property | Unmodified Polyurethane | Ascorbic Acid Modified Polyurethane (2 mass%) | Reference |

| Tensile Strength (MPa) | 7.2 ± 0.2 | 5.8 ± 0.2 | [4] |

| Elongation at Break (%) | 172 ± 2 | Not specified | [4] |

| Hardness (Shore A) | 90.1 ± 0.3 | 86 ± 0.3 | [4] |

The thermal stability of these polymers is also a critical factor for their application. Thermogravimetric analysis (TGA) is a common technique to evaluate the degradation profile of these materials.

Applications in Drug Delivery

The biocompatibility and biodegradability of this compound-based polymers make them excellent candidates for controlled drug delivery systems. The rate of drug release from a polymeric matrix can be tailored by adjusting the polymer composition and morphology. The release kinetics often follow established models, such as first-order release, where the rate is dependent on the concentration of the drug remaining in the matrix.

Drug Release Kinetics

The release of a drug from a polymeric film can be analyzed using various kinetic models to understand the underlying mechanism.

-

First-Order Kinetics: This model describes a concentration-dependent release rate.[5]

-

Korsmeyer-Peppas Model: The release exponent 'n' in this model provides insight into the release mechanism. For a thin film, an 'n' value less than 0.5 suggests Fickian diffusion, while a value between 0.5 and 1 indicates non-Fickian (anomalous) transport, involving both diffusion and polymer swelling.[5]

The ability to control the release profile is crucial for developing effective therapeutic systems that can maintain a drug concentration within the therapeutic window for an extended period.

Future Perspectives

This compound stands out as a building block with significant potential for the future of material science and pharmaceutical development.[1] Its unique chiral structure and versatile reactivity open doors to the creation of a wide array of functional polymers. Further research into the synthesis of novel this compound-containing copolymers and the comprehensive characterization of their mechanical, thermal, and biological properties will undoubtedly expand their application in areas such as regenerative medicine, smart materials, and targeted therapies. The continued exploration of this compound-based materials promises to yield innovative solutions to challenges in both medicine and materials engineering.

References

L-Leucinol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals